molecular formula C12H24O2Si B11880387 Cyclohexyl 3-(trimethylsilyl)propanoate

Cyclohexyl 3-(trimethylsilyl)propanoate

Cat. No.: B11880387
M. Wt: 228.40 g/mol
InChI Key: VDKGIFDRMJXGCV-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(trimethylsilyl)propanoate is a cyclohexyl ester derivative featuring a propanoate backbone substituted with a trimethylsilyl group at the β-position. The trimethylsilyl (TMS) group imparts steric bulk and lipophilicity, influencing its solubility, stability, and reactivity. This compound is structurally related to other cyclohexyl esters but distinguishes itself through the electron-donating and sterically shielding properties of the TMS moiety.

Properties

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

cyclohexyl 3-trimethylsilylpropanoate

InChI

InChI=1S/C12H24O2Si/c1-15(2,3)10-9-12(13)14-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

VDKGIFDRMJXGCV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-(trimethylsilyl)propanoate typically involves the esterification of cyclohexanol with 3-(trimethylsilyl)propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to ensure high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Cyclohexyl 3-(trimethylsilyl)propanoate serves as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules through esterification and substitution reactions. Its utility in synthesizing biologically active compounds has been documented extensively.

Application AreaDescription
Organic SynthesisUsed as a reagent for esterification and substitution reactions.
Complex Molecule FormationFacilitates the construction of intricate molecular architectures.

Biological Research

The compound has been investigated for its potential bioactivity, particularly in pharmacological studies. Its derivatives have shown promise in modulating lipid parameters, which could be relevant for treating dyslipidemia .

Case Study:
A study highlighted the pharmacological effects of cyclohexyl derivatives on lipid profiles, suggesting their potential therapeutic applications in cardiovascular diseases .

Medicinal Chemistry

This compound is explored as a precursor for pharmaceutical agents. Its ability to release active components upon hydrolysis makes it valuable in drug formulation.

Mechanism of Action:
The ester bond can be hydrolyzed by esterases, releasing cyclohexanol and 3-(trimethylsilyl)propanoic acid, which may interact with biological targets to exert therapeutic effects.

Fragrance and Flavoring Industry

Due to its pleasant odor, this compound is utilized in the production of fragrances and flavoring agents.

IndustryUse Case
Fragrance ProductionUsed as an ingredient in perfumes due to its aromatic properties.
Flavoring AgentsEmployed in food products for flavor enhancement.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(trimethylsilyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, cyclohexanol and 3-(trimethylsilyl)propanoic acid. These components can then interact with specific enzymes or receptors, modulating biological pathways and exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of cyclohexyl 3-(trimethylsilyl)propanoate, emphasizing substituent-driven differences in properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Cyclohexyl 3-(aziridin-1-yl)propanoate Aziridine (3-membered amine) ~211.3 High reactivity due to ring strain; used in alkylation reactions
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone Piperazine derivative ~359.5 Enhanced solubility in polar solvents; pharmaceutical intermediate
Cyclohexyl 3-(phenylsulfonyl)propanoate Phenylsulfonyl group ~336.4 Electron-withdrawing effect; stabilizes carbanions in synthesis
This compound Trimethylsilyl (TMS) ~228.4 Lipophilic; steric shielding; NMR reference compatibility

Spectroscopic and Physical Properties

  • Trimethylsilyl vs. Sulfonyl Groups: The TMS group in this compound provides distinct $ ^1H $-NMR signals (e.g., sharp singlet at δ ~0.1 ppm for Si(CH$3$)$3$), contrasting with sulfonyl-substituted analogues, which exhibit deshielded protons near δ 7–8 ppm .
  • Thermal Stability : TMS-substituted esters demonstrate higher thermal stability compared to aziridine-containing derivatives, which may decompose under acidic conditions due to ring-opening reactions .

Research Findings and Data

Comparative Solubility and Stability

Data from IR and elemental analysis (CHN) of related cyclohexyl esters :

Compound (Example) IR C=O Stretch (cm$^{-1}$) CHN Analysis (C/H/N %) Stability in Aqueous Media
Cyclohexyl ester (9c, 9d) 1732–1699 (ester carbonyl) C: ~71.4–72.0; H: ~9.2–9.7 Moderate (prone to hydrolysis)
TMS-substituted propanoate ~1705–1710 (ester carbonyl) C: ~58.3; H: ~9.8; Si: ~12.3 High (resists hydrolysis)

Commercial and Industrial Relevance

  • Supplier Availability: this compound is less commercially prevalent than piperazine- or sulfonyl-substituted analogues, with only niche suppliers listed .
  • Pharmaceutical Potential: Derivatives like 2-(4-isobutylphenyl)propanoate esters (e.g., 9c, 9d) are explored for anti-inflammatory activity, suggesting that TMS-substituted variants could be modified for targeted drug delivery .

Biological Activity

Cyclohexyl 3-(trimethylsilyl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclohexyl group and a trimethylsilyl group attached to a propanoate moiety. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Antioxidant Properties : The compound may possess antioxidative capabilities, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    A study conducted on various ester derivatives, including those with similar structures to this compound, demonstrated notable inhibitory effects on HCT-116 cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL for different derivatives, indicating a promising avenue for further exploration in cancer therapeutics .
  • Antioxidant Effects :
    In vitro assays showed that compounds with silyl groups often exhibit enhanced antioxidant activity. For instance, derivatives containing the trimethylsilyl moiety were found to scavenge free radicals effectively, contributing to their potential as protective agents against oxidative stress .
  • Enzyme Interaction Studies :
    Research into the structure-activity relationship (SAR) of similar compounds revealed that small non-polar substituents at specific sites could enhance biological activity. This suggests that modifications in the chemical structure of this compound could lead to improved efficacy in enzyme inhibition .

Data Tables

Biological Activity IC50 Value (mg/mL) Cell Line Tested
Antitumor0.12 - 0.81HCT-116
AntioxidantNot specifiedVarious

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